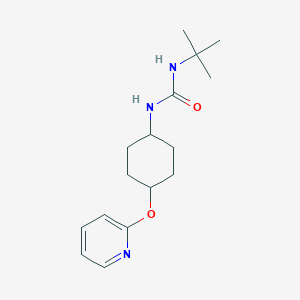

1-(Terc-butil)-3-((1r,4r)-4-(piridin-2-iloxi)ciclohexil)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Tert-butyl-1-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]urea is a complex organic compound with a unique structure that combines a tert-butyl group, a cyclohexyl ring, and a pyridin-2-yloxy moiety

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

One of the most promising applications of 3-Tert-butyl-1-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]urea is in the field of oncology. Research has indicated that derivatives of urea compounds, especially those containing pyridine moieties, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their anticancer activity against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The results showed that certain derivatives had IC50 values comparable to established chemotherapeutic agents like sorafenib, indicating their potential as effective anticancer drugs .

1.2 Urease Inhibition

Urease inhibitors are crucial in treating conditions like kidney stones and urinary tract infections. The thiourea skeleton, which is structurally similar to urea compounds, has been extensively studied for its urease inhibitory properties. Research on various thiourea hybrids has demonstrated their efficacy in inhibiting urease activity, which suggests that similar urea derivatives could also possess urease-inhibiting capabilities . The specific mechanism by which these compounds inhibit urease involves the formation of hydrogen bonds with the enzyme's active site, a feature that may be present in 3-Tert-butyl-1-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]urea.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of 3-Tert-butyl-1-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]urea and its biological activity is crucial for optimizing its therapeutic potential.

Table 1: Structure-Activity Relationships of Urea Derivatives

The presence of substituents on the pyridine ring and the urea moiety significantly influences the compound's potency against cancer cell lines and its ability to inhibit urease.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-1-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]urea typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare the cyclohexyl ring with the pyridin-2-yloxy substituent, followed by the introduction of the tert-butyl group and the urea functionality. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds, allowing for better control over reaction conditions and scalability .

Análisis De Reacciones Químicas

Types of Reactions

3-Tert-butyl-1-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce amine-containing compounds.

Mecanismo De Acción

The mechanism of action of 3-Tert-butyl-1-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl carbamate: A compound with a similar tert-butyl group but different overall structure and properties.

tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl group, used in the synthesis of biologically active natural products.

Uniqueness

3-Tert-butyl-1-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]urea is unique due to its combination of a cyclohexyl ring with a pyridin-2-yloxy substituent and a urea functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Actividad Biológica

3-Tert-butyl-1-[(1R,4R)-4-(pyridin-2-yloxy)cyclohexyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyridin-2-yloxy group enhances its affinity for certain targets, potentially modulating their activity.

Biological Activity Overview

- Antiproliferative Effects : Studies have indicated that 3-tert-butyl-1-[(1R,4R)-4-(pyridin-2-yloxy)cyclohexyl]urea exhibits significant antiproliferative effects on cancer cell lines. The compound has been shown to inhibit cell growth in vitro, particularly in breast and prostate cancer models.

-

Mechanism of Action :

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced proliferation rates.

- Apoptosis Induction : It activates apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased expression of anti-apoptotic factors.

- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs). This inhibition could lead to altered phosphorylation states of key proteins involved in cell cycle regulation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiproliferative | Inhibition of cell growth in breast cancer cells | |

| Apoptosis Induction | Increased caspase activity | |

| Enzyme Inhibition | Inhibition of CDK2 |

Case Study 1: Anticancer Activity

A recent study evaluated the effects of 3-tert-butyl-1-[(1R,4R)-4-(pyridin-2-yloxy)cyclohexyl]urea on MCF-7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis as evidenced by flow cytometry analysis showing increased Annexin V staining.

Case Study 2: CDK Inhibition

In another study focusing on the inhibition of cyclin-dependent kinases, the compound was tested against CDK2 and exhibited a significant decrease in kinase activity at concentrations as low as 5 µM. This finding suggests a potential application in developing CDK inhibitors for therapeutic purposes.

Propiedades

IUPAC Name |

1-tert-butyl-3-(4-pyridin-2-yloxycyclohexyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)19-15(20)18-12-7-9-13(10-8-12)21-14-6-4-5-11-17-14/h4-6,11-13H,7-10H2,1-3H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFGFVHLWHBCGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1CCC(CC1)OC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.